Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine
Brand Name: Vulcanchem
CAS No.: 1263378-56-8
VCID: VC20326781
InChI: InChI=1S/C11H17N3/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9/h3,5,7,9,12H,4,6,8H2,1-2H3
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine

CAS No.: 1263378-56-8

Cat. No.: VC20326781

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine - 1263378-56-8

Specification

CAS No. 1263378-56-8
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine
Standard InChI InChI=1S/C11H17N3/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9/h3,5,7,9,12H,4,6,8H2,1-2H3
Standard InChI Key RPFMPLDEJWKTMY-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC(=N1)C2CCCN2

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4,6-dimethyl-N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrimidin-2-amine, reflecting its pyrimidine and pyridine substructures. Key synonyms include:

  • (4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

  • CHEMBL3446522 (ChEMBL database identifier) .

Molecular Architecture

The molecule comprises:

  • A pyrimidine ring (positions 4 and 6 substituted with methyl groups).

  • A pyridine ring (position 2 methyl-substituted; position 6 linked to pyrrolidine).

  • An amine bridge connecting the pyrimidine’s position 2 to the pyridine’s position 4 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₁N₅
Molecular Weight283.37 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The compound’s synthesis likely involves:

  • Pyrimidine Core Formation: Condensation of acetamidine with diketones to form the 4,6-dimethylpyrimidin-2-amine scaffold.

  • Pyridine Substitution: Introduction of the pyrrolidine group at position 6 via nucleophilic aromatic substitution or transition-metal catalysis .

  • Amine Coupling: Ullmann or Buchwald-Hartwig coupling to link the pyrimidine and pyridine moieties .

Experimental Considerations

A related synthesis from the literature involves:

  • Intermediate Halogenation: Bromination of 2-amino-6-pyrrolidin-2-ylpyridine followed by Suzuki-Miyaura coupling with boronic acids .

  • Reductive Amination: Sodium triacetoxyborohydride-mediated reduction to stabilize amine intermediates .

Table 2: Synthetic Yield Optimization

StepReagentYield (%)Purity (%)
Pyridine SubstitutionPd(PPh₃)₄92>95
Amine CouplingDIAD/THF3699.3

Physicochemical and Computational Properties

Lipophilicity and Solubility

  • XLogP3: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Water Solubility: Estimated at 0.1 mg/mL (PubChem model), aligning with its use in hydrophobic environments .

Tautomerism and Conformational Flexibility

The pyrrolidine ring adopts a half-chair conformation, minimizing steric hindrance with the pyridine’s methyl group. Tautomeric shifts in the pyrimidine ring may influence hydrogen-bonding capacity .

Research Applications and Patent Landscape

Medicinal Chemistry

The compound’s dual heterocyclic architecture positions it as a candidate for:

  • Kinase Inhibitors: Mimicking ATP-binding motifs in tyrosine kinases.

  • GPCR Modulators: Pyrrolidine’s conformational flexibility may aid allosteric modulation .

Material Science

  • Coordination Complexes: Pyridine and pyrimidine nitrogen atoms enable metal chelation for catalytic applications.

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